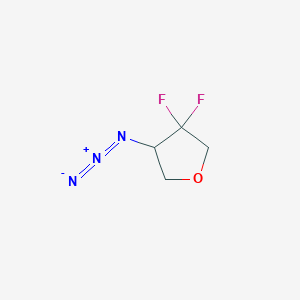

4-Azido-3,3-difluorooxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Azido Ligands in Magnetochemistry

Azido ligands, such as in "4-Azido-3,3-difluorooxolane," have been extensively investigated in the context of magnetochemistry. A study by Schweinfurth et al. (2015) explored the ligand field of the azido ligand in a Co(II)-azido complex, revealing insights into bonding parameters and magnetic anisotropy. This research demonstrated the azido ligand's role as a strong σ and π donor, impacting magnetic properties through its bonding scheme (Schweinfurth et al., 2015).

Conformational Properties of Azido(difluoro)phosphane

The conformational properties of azido(difluoro)phosphane were characterized by Zeng et al. (2011), providing insights into the influence of the azido group on molecular structure and properties. This study highlighted the equilibrium between syn and anti conformers, offering a deep understanding of the azido group's impact on molecular conformation and reactivity (Zeng et al., 2011).

Azide-para-Fluoro Substitution on Polymers

Research on azide-para-fluoro substitution on polymers by Noy et al. (2019) demonstrated the utility of azido-functional polymers as precursors for postpolymerization modification. This work showed how azide-functional polymers could be modified with high efficiency, underlining the azido group's versatility in polymer chemistry (Noy et al., 2019).

X-Ray Photoelectron Spectroscopy of Azide-Modified Surfaces

The use of X-ray Photoelectron Spectroscopy (XPS) to investigate nitrogen species in azide-modified surfaces was detailed by Zorn et al. (2014). This study provided a method for characterizing azide-functionalized materials, aiding in the understanding of surface chemistry and the efficacy of azide-based functionalization strategies (Zorn et al., 2014).

Azides as Spectroscopic Probes

Gai et al. (2010) explored the use of azides as vibrational probes for nucleic acids, demonstrating the environmental sensitivity of the azide IR stretching band. This research opens avenues for utilizing azides in spectroscopic studies of biomolecules, offering tools for probing molecular environments and interactions (Gai et al., 2010).

Mecanismo De Acción

Target of Action

Azido compounds are known to be highly reactive and can interact with a variety of biological targets .

Mode of Action

Azido compounds, in general, are known to undergo reactions such as staudinger reduction, schmidt rearrangement, and curtius rearrangement . These reactions can lead to the formation of various products, which can interact with biological targets in different ways.

Biochemical Pathways

Azido compounds are known to be involved in various biochemical reactions due to their high reactivity .

Pharmacokinetics

Azido compounds are known to have diverse pharmacokinetic properties depending on their structure and the biological system in which they are present .

Result of Action

Azido compounds, in general, are known to have various biological effects due to their high reactivity and ability to form various products through different reactions .

Action Environment

The action, efficacy, and stability of 4-Azido-3,3-difluorooxolane can be influenced by various environmental factors. These factors can include temperature, pH, presence of other chemicals, and the specific biological system in which the compound is present .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-azido-3,3-difluorooxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3O/c5-4(6)2-10-1-3(4)8-9-7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMNZKWBRWDYOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)(F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-{[(3-fluorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2964727.png)

![(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile](/img/structure/B2964728.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2964729.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride](/img/structure/B2964736.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2964742.png)